RMI-FANCM (MM2) Interaction Inhibition: A Unique Active Hit Among Otherwise Inactive Screening Profiles
In a quantitative high-throughput screen (qHTS) designed to identify inhibitors of the RMI-FANCM (MM2) protein-protein interaction (AID 1159607), 7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one was scored as 'Active,' whereas it returned 'Inactive' outcomes in seven parallel screens targeting FBW7 E3 ligase activation, MITF transcription factor inhibition, TEAD-YAP interaction inhibition, SSB-PriA antibiotic resistance targets, human lactate dehydrogenase inhibition, GPR151 activation, and mHTT-CaM interaction abrogation [1]. This near-singular active result among multiple mechanistically diverse assays suggests a target-specific interaction profile rather than promiscuous bioactivity, a differentiation from many coumarin Mannich bases that exhibit broad but non-specific hit behavior across screening panels [2].
| Evidence Dimension | Hit selectivity across HTS assay panel (Active/Inactive outcome ratio) |
|---|---|
| Target Compound Data | 1 Active (RMI-FANCM MM2, AID 1159607) / 7 Inactive (FBW7, MITF, TEAD-YAP, SSB-PriA, LDH, GPR151, mHTT-CaM) / 1 Inconclusive (KDM5B) [1] |
| Comparator Or Baseline | Typical promiscuous coumarin Mannich bases: multi-target active profiles. Comparator not directly co-tested; comparison is to expected broad-reactivity behavior of coumarin derivatives in HTS panels [2]. |
| Quantified Difference | 1/9 active ratio vs. expected multi-active profile for coumarin Mannich bases (class-level inference). Direct comparator data unavailable. |
| Conditions | Multiple AlphaScreen, luminescence cell-based, and qHTS biochemical assays from NIH Molecular Libraries Program; compound tested at screening concentrations [1]. |
Why This Matters
For researchers investigating selective inhibitors of the Fanconi anemia DNA repair pathway, this compound offers a screening-validated active starting point with documented inactivity against mechanistically unrelated targets, reducing the risk of polypharmacology-driven false positives.
- [1] PubChem BioAssay Summary for CID 6215314, Activity Outcomes across AID 1159607, 1259310, 1259374, 1259422, 1272365, 1347041, 1508602, 1671202, 1347165. NCBI PubChem PUG REST API (2025). View Source
- [2] Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719-2740. View Source
